merD protein

mercury resistance transcriptional regulation mer operon down-regulation

MerD protein (CAS 109740-85-4) is an HTH-type transcriptional regulator belonging to the MerR superfamily, functioning as a secondary co-regulator that down-regulates the mercury resistance (mer) operon in Gram-negative bacteria. Encoded by the promoter-distal gene merD, this ~13.5 kDa protein is co-transcribed with structural genes (merT, merP, merC, merA, merE) from transposons Tn21, Tn501, and plasmid pDU1358.

Molecular Formula C10H8ClN3O2
Molecular Weight 0
CAS No. 109740-85-4
Cat. No. B1166801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemerD protein
CAS109740-85-4
SynonymsmerD protein
Molecular FormulaC10H8ClN3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MerD Protein (CAS 109740-85-4): A Secondary Transcriptional Co-Regulator of the Mercury Resistance Operon for Mercury Bioremediation and Biosensor Research


MerD protein (CAS 109740-85-4) is an HTH-type transcriptional regulator belonging to the MerR superfamily, functioning as a secondary co-regulator that down-regulates the mercury resistance (mer) operon in Gram-negative bacteria [1]. Encoded by the promoter-distal gene merD, this ~13.5 kDa protein is co-transcribed with structural genes (merT, merP, merC, merA, merE) from transposons Tn21, Tn501, and plasmid pDU1358 [2]. Unlike the primary regulator MerR—which acts as both a repressor in the absence of Hg²⁺ and an activator upon Hg²⁺ binding—MerD operates as a dedicated negative feedback modulator, binding the same mer operator site as MerR to attenuate operon expression once mercury stress is relieved [3].

Why Generic Substitution of MerD Protein with Other Mer Operon Regulators or Structural Proteins Fails for Mercury Detoxification Studies


The mer operon encodes functionally distinct proteins—regulators (MerR, MerD), transporters (MerT, MerP, MerC), detoxification enzymes (MerA reductase, MerB lyase), and periplasmic accessory factors (MerE, MerG)—each with non-overlapping biochemical roles [1]. MerD cannot be substituted by MerR because MerR is a dual-function activator/repressor whose activity is Hg²⁺-dependent, whereas MerD acts exclusively as a down-regulator, forming a unique ternary complex with MerR and the mer operator (merOP) that MerR alone cannot establish [2]. Substituting MerD with MerA (mercuric reductase) or MerB (organomercurial lyase) would fundamentally alter experimental outcomes, as these are catalytic detoxification enzymes rather than transcriptional modulators [3]. The following quantitative evidence demonstrates that MerD possesses distinct regulatory properties, expression kinetics, and DNA-binding behavior that cannot be replicated by any other mer operon component.

MerD Protein (CAS 109740-85-4): Quantified Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


MerD Reduces Mer Operon Expression by 2- to 4-Fold in Trans: Direct Functional Comparison with MerD- Deficient Baselines

The presence of an active merD gene in trans reduces β-galactosidase activity from a merA-lacZ fusion protein by 2- to 4-fold compared to the merD⁻ baseline [1]. This demonstrates MerD's quantifiable capacity for operon down-regulation, a property absent in MerD-null constructs and not shared by structural genes merA, merB, merT, merP, or merC [2].

mercury resistance transcriptional regulation mer operon down-regulation β-galactosidase reporter assay

MerD Expression Level is 10- to 15-Fold Lower than MerA Under Hg²⁺ Induction: Quantitative Expression Hierarchy Defining MerD as a Low-Abundance Co-Regulator

Using merD-lacZ and merA-lacZ protein fusions, Hg²⁺-induced merD expression is 10- to 15-fold lower than merA expression [1]. This expression hierarchy—where MerD is produced at substantially lower levels than the major detoxification enzyme MerA—is consistent with its role as a fine-tuning co-regulator rather than a stoichiometric catalyst, distinguishing MerD from MerA and other highly expressed structural proteins [2].

mer operon expression protein quantification MerD vs MerA expression β-galactosidase fusion

MerD Cannot Bind DNA Independently but Forms a Unique Ternary Complex with MerR and mer Operator DNA: Mechanistic Differentiation from MerR

Electrophoretic mobility shift assays (EMSA) and DNase I footprinting experiments demonstrate that purified MerD from Ralstonia metallidurans CH34 cannot bind to the mer operator/promoter (merOP) DNA independently [1]. Instead, MerD forms a ternary complex in association with merOP and MerR—the first description of such a ternary complex between MerD, MerR, and DNA [2]. Formation and stability of this complex are dependent on the relative concentration of MerD and MerR, and are modulated by the presence of mercury [1].

DNA-binding specificity ternary complex MerD-MerR interaction electrophoretic mobility shift assay

MerD Protein is Essential for Mercury Resistance in Marine Pseudomonas stutzeri 273, While MerR is Dispensable: Context-Dependent Functional Essentiality

Gene homologous recombination and complementation studies in marine bacterium Pseudomonas stutzeri 273 demonstrate that MerD is essential for bacterial mercury resistance when challenged with Hg²⁺, whereas the canonical regulator MerR is not essential under the same conditions [1]. This context-dependent essentiality—where MerD, MerT, MerP, and MerA are required but MerR is dispensable—reveals that MerD can serve as the primary regulatory determinant of mercury resistance in certain environmental niches, contrary to the classical model where MerR is considered indispensable [1].

mercury resistance essentiality gene knockout Pseudomonas stutzeri MerD vs MerR requirement

MerD Protein is Overrepresented in the Proteome Under Combined Cyanide and Mercury Stress: Quantitative Proteomic Evidence for Bioremediation Relevance

Quantitative proteomic analysis by LC-MS/MS of Pseudomonas pseudoalcaligenes CECT 5344 grown under cyanotrophic conditions with mercury (up to 100 µM) revealed that MerD was among the significantly overrepresented proteins, alongside mercuric reductase MerA, mercury transporters, arsenate reductase, and glutathione S-transferase [1]. In parallel, transcriptional analysis identified that only one (merR2) of six putative merR genes in the genome was significantly induced by mercury, suggesting that MerD protein—rather than multiple MerR homologs—may be the more consistently required regulatory component under combined stress conditions [1].

quantitative proteomics mercury stress bioremediation LC-MS/MS Pseudomonas pseudoalcaligenes

MerD Purification Achieves ~80% Purity via Single-Step Urea Extraction from Insoluble Pellet Fraction: Streamlined Purification Protocol Compared to Soluble Mer Operon Proteins

When overproduced in a T7 expression system, MerD protein partitions to the insoluble pellet fraction after low-speed centrifugation of cell lysates. Approximately 80% pure MerD protein can be recovered from this pellet by extraction with a buffer containing 5 M urea [1]. The purified protein migrates as a 13,500 Da protein on SDS-PAGE, and its N-terminal amino acid sequence corresponds to that deduced from the merD DNA sequence [1]. This purification behavior—insolubility in native conditions requiring denaturing extraction—contrasts with many soluble mer operon proteins such as MerR and MerA, which are typically purified under native conditions [2].

protein purification urea extraction inclusion bodies MerD solubility T7 expression system

MerD Protein (CAS 109740-85-4): Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differentiation Data


Transcriptional Regulation Studies: In Vitro Reconstitution of Mer Operon Down-Regulation Using MerD-MerR Ternary Complex Assays

MerD protein is the only mer operon component that forms a ternary complex with MerR and mer operator DNA to achieve transcriptional down-regulation [1]. Researchers studying the molecular mechanism of mercury-responsive gene regulation should procure MerD for EMSA and footprinting experiments to reconstitute the MerD-MerR-merOP ternary complex, using MerR alone as a control for independent DNA binding. The 2- to 4-fold down-regulation of β-galactosidase activity in merA-lacZ fusion assays provides a validated functional readout for confirming MerD activity [2].

Mercury Bioremediation Strain Engineering: MerD as a Tunable Regulatory Module for Optimized Hg²⁺ Detoxification

Given that MerD is essential for mercury resistance in marine Pseudomonas stutzeri 273 (where MerR is dispensable) [3] and is overrepresented in the proteome under combined cyanide-mercury stress [4], MerD protein and its encoding gene are strategic tools for engineering bacterial strains with enhanced or tunable mercury detoxification capacity. The 10- to 15-fold lower native expression level of MerD relative to MerA [5] provides a quantitative baseline for designing synthetic operons with optimized MerD:MerA stoichiometry.

Biochemical Characterization and Antibody Development: Purified MerD Protein for Structural and Immunochemical Studies

The established purification protocol yielding ~80% pure MerD protein (13.5 kDa) via 5 M urea extraction from the insoluble pellet fraction [6] provides a reproducible starting point for generating anti-MerD antibodies for Western blot detection in ternary complex studies [1], or for structural biology efforts (e.g., X-ray crystallography, NMR) aimed at resolving the MerD-MerR-DNA interaction interface.

Whole-Cell Biosensor Validation Controls: MerD as a Negative Regulatory Reference in MerR-Based Hg²⁺ Biosensor Platforms

MerR-family proteins are widely used as the sensory component in whole-cell and fluorescent Hg²⁺ biosensors [7]. MerD protein can serve as a critical negative control or regulatory modulator in these platforms, given that MerD shares the same operator binding site as MerR but provides only repressive function [1]. Incorporating MerD into biosensor validation workflows enables discrimination between MerR-mediated activation signals and MerD-mediated repression artifacts, improving biosensor specificity.

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